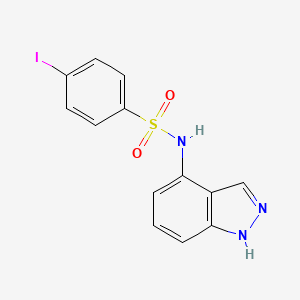

N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide

Description

N-(1H-Indazol-4-yl)-4-iodobenzenesulfonamide is a sulfonamide derivative featuring an indazole core substituted at the 4-position with a 4-iodobenzenesulfonamide group. Sulfonamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name |

N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10IN3O2S/c14-9-4-6-10(7-5-9)20(18,19)17-13-3-1-2-12-11(13)8-15-16-12/h1-8,17H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUMCICBLJAVIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The sulfonamide group can be introduced through sulfonylation reactions using sulfonyl chlorides . The iodophenyl group is typically introduced via iodination reactions using iodine or iodinating agents .

Industrial Production Methods

Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, Cu(OAc)2-catalyzed cyclization reactions are commonly used to form the indazole core . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The indazole ring can be oxidized under specific conditions to form oxo-indazole derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole core.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-indazole derivatives, while substitution reactions can introduce various functional groups to the iodophenyl moiety .

Scientific Research Applications

N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that are crucial for cell growth and proliferation . This makes it a promising candidate for the development of anticancer therapies.

Comparison with Similar Compounds

N-(1H-Indazol-4-yl)-4-methylbenzenesulfonamide (3a)

- Synthesis: Prepared via reaction of 4-nitro-1H-indazole with toluenesulfonyl chloride in ethanol/water, yielding 83% after purification .

- Properties : Melting point 203–205°C; characterized by ¹H/¹³C NMR, IR (C=O at 1663–1682 cm⁻¹), and HRMS .

- Reactivity: Undergoes regioselective C7 bromination with N-bromosuccinimide (NBS) at 80°C in DMF, yielding 84% mono-brominated product (5a) and 10% di-brominated byproduct (6a) .

N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide

- Activity : Demonstrates antiproliferative effects against human and murine cell lines, highlighting the role of sulfonamides in cancer research .

N-(Cyclopentyl(morpholino)methylene)-4-iodobenzenesulfonamide (3k)

- Synthesis : Synthesized via 1,3-dipolar cycloaddition; melting point 220–222°C, higher than methyl-substituted analogs due to iodine’s molecular weight and halogen bonding .

- Spectroscopy : IR bands at 1346 cm⁻¹ (SO₂) and 579 cm⁻¹ (C–I); ¹H NMR confirms aryl proton environments .

4-Iodo-N-((4-(methoxymethyl)-1H-1,2,3-triazol-5-yl)methyl)benzenesulfonamide

- Bioactivity : Potent VIM-2 metallo-β-lactamase inhibitor (Ki = 1.4 µM), underscoring the 4-iodo group’s role in enzyme binding .

Physicochemical Properties

- Halogen Effects : Iodine’s large atomic radius and polarizability enhance intermolecular interactions (e.g., halogen bonding), likely increasing melting points compared to methyl or methoxy analogs .

Reactivity and Functionalization

- Bromination : Methyl-substituted 3a undergoes regioselective C7 bromination under thermal conditions (80°C), whereas iodine’s steric bulk may hinder similar reactivity or redirect electrophilic substitution .

Biological Activity

N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide is a compound of significant interest in pharmaceutical research, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an indazole moiety and a sulfonamide group, which are known to confer various biological activities. The presence of iodine enhances its reactivity and potential as a pharmacological agent.

Research indicates that compounds similar to this compound often act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer biology. The indazole scaffold has been recognized as an effective hinge-binding template for these inhibitors, targeting pathways involved in tumor growth and metastasis .

Anticancer Properties

This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of RTKs : The compound is suggested to inhibit key RTKs such as the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are implicated in angiogenesis and tumor progression .

- Apoptosis Induction : Studies indicate that similar compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The sulfonamide group may also contribute to anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This is particularly relevant in diseases characterized by chronic inflammation.

Preclinical Models

- Xenograft Tumor Models : In studies involving human fibrosarcoma xenografts, compounds structurally related to this compound demonstrated significant tumor growth inhibition. For instance, a related compound was evaluated in an estradiol-induced mouse model, showing promising results in reducing tumor size .

- Pharmacokinetics : Research has highlighted favorable pharmacokinetic profiles for similar compounds, indicating effective absorption and distribution within biological systems. This enhances their potential for clinical use.

Data Table

| Activity | Mechanism | Model/Study | Outcome |

|---|---|---|---|

| Anticancer | Inhibition of RTKs | Human fibrosarcoma xenograft model | Significant tumor growth inhibition |

| Apoptosis induction | Activation of caspase pathways | In vitro cancer cell lines | Increased apoptosis |

| Anti-inflammatory | Modulation of cytokine release | Animal models | Reduced inflammation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.